chemical structure and properties of bis(nonafluorobutylsulfonyl)methane
chemical structure and properties of bis(nonafluorobutylsulfonyl)methane
An In-Depth Technical Guide to Bis(nonafluorobutylsulfonyl)methane: Structure, Properties, and Applications
Executive Summary
Bis(nonafluorobutylsulfonyl)methane, a highly fluorinated organic compound, stands at the forefront of carbon acid chemistry. Characterized by a central methylene group flanked by two potent electron-withdrawing nonafluorobutylsulfonyl moieties, this molecule exhibits exceptional acidity, thermal stability, and unique reactivity. These properties make it a subject of significant interest for researchers and drug development professionals, particularly as a powerful Brønsted acid catalyst in complex organic syntheses. This guide provides a comprehensive overview of its chemical structure, synthesizes its physicochemical properties from available data, outlines a representative synthetic protocol, and explores its mechanistic role in key chemical transformations. By grounding technical data with mechanistic insights, this document serves as a vital resource for harnessing the full potential of this remarkable superacid catalyst.
Molecular Architecture and Chemical Identity
Bis(nonafluorobutylsulfonyl)methane, systematically named 1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylmethylsulfonyl)butane, is defined by its unique molecular structure.[1] The core of the molecule is a single methylene (-CH₂-) bridge. This bridge is covalently bonded to the sulfur atoms of two separate nonafluorobutylsulfonyl groups (-SO₂C₄F₉).
Key Identifiers:
The defining feature of this molecule is the extreme electron-withdrawing nature of the two perfluorinated butyl chains. The cumulative inductive effect of 18 fluorine atoms creates a strong dipole, pulling electron density away from the sulfonyl groups, and consequently, from the central methylene bridge. This electronic strain renders the methylene protons exceptionally acidic, a characteristic that is the foundation of the compound's primary applications.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of bis(nonafluorobutylsulfonyl)methane are a direct consequence of its heavily fluorinated structure. The compound is typically a white powder or low-melting solid under ambient conditions.[2] Its high molecular weight and the presence of polar sulfonyl groups are contrasted by the nonpolar, oleophobic nature of the perfluoroalkyl chains, resulting in solubility in select polar organic solvents.
| Property | Value / Description | Source(s) |
| Appearance | White powder | [2] |
| Purity | ≥ 99% | [2] |
| Acidity (pKa) | Not experimentally determined; classified as a superacid due to structural analogy. | [3][4] |
| Thermal Stability | High; compounds with similar bis(perfluoroalkylsulfonyl) structures exhibit stability exceeding 350 °C. | [5][6] |
| Solubility | Soluble in polar organic solvents. | [7] |
| Storage | Store in a dry, cool, and well-ventilated place. | [2] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of bis(perfluoroalkylsulfonyl)methanes is a challenging multi-step process that requires careful control of reaction conditions. The most common strategies involve the reaction of a perfluoroalkanesulfonyl fluoride with a methylmagnesium halide (Grignard reagent).[8] This approach leverages the nucleophilic character of the Grignard reagent to displace the fluoride and subsequently build the methane bridge.
Field-Proven Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative method adapted from established patent literature for homologous compounds.[8] The core principle is the controlled addition of perfluorobutanesulfonyl fluoride to a Grignard reagent in an ether solvent, which is critical for stabilizing the reactive species.
Step 1: Grignard Reagent Preparation & Reaction Setup
-
Assemble a dry, 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser. Ensure all glassware is rigorously dried to prevent quenching the Grignard reagent.
-
Purge the entire system with an inert gas (e.g., Argon or Nitrogen).
-
Charge the flask with a solution of methylmagnesium chloride (e.g., 3.0 M in THF). The use of tetrahydrofuran (THF) as a solvent is crucial as it effectively solvates the magnesium species, enhancing reactivity.[8]
-
Cool the stirred solution to a maintained temperature of 30-35 °C using an external cooling bath.
Step 2: Controlled Addition of Sulfonyl Fluoride
-
Slowly add perfluorobutanesulfonyl fluoride (C₄F₉SO₂F) to the Grignard solution via the dropping funnel over approximately 1.5 to 2 hours.
-
Causality Check: The slow, controlled addition is paramount to manage the highly exothermic nature of the reaction and prevent the formation of undesired side products. A molar excess of the Grignard reagent is used to drive the reaction to completion.[8]
Step 3: Reaction, Quenching, and Hydrolysis
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred solution of 10% sulfuric acid in crushed ice. This step hydrolyzes the intermediate magnesium salts and protonates the product.
Step 4: Product Isolation and Purification
-
Separate the resulting organic layer.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic fractions, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or sublimation to yield bis(nonafluorobutylsulfonyl)methane as a white solid.
Core Application: Superacid Catalysis
The primary application of bis(nonafluorobutylsulfonyl)methane is as a highly potent, organosoluble Brønsted acid catalyst. Its efficacy is particularly notable in reactions that require strong acid catalysis but are sensitive to aqueous conditions or require homogeneous reaction media. A prime example is the synthesis of bis(indolyl)methanes.
Mechanistic Insight: Catalysis of Bis(indolyl)methane Synthesis
Bis(indolyl)methanes (BIMs) are a class of compounds with significant biological activity, often synthesized by the acid-catalyzed electrophilic substitution of indoles with aldehydes or ketones.[9][10] Traditional acid catalysts can be harsh and lead to side reactions. Bis(nonafluorobutylsulfonyl)methane provides a powerful and more controlled alternative.
The Catalytic Cycle:
-
Proton Donation: The catalyst donates a proton to the carbonyl oxygen of the aldehyde, dramatically increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon.
-
Dehydration: The resulting intermediate alcohol is protonated by the catalyst, facilitating the elimination of a water molecule to form a highly reactive azafulvene intermediate.
-
Second Attack: A second indole molecule attacks the azafulvene intermediate.
-
Catalyst Regeneration: The final product, a bis(indolyl)methane, is formed, and the proton is returned to the catalyst's conjugate base, thus regenerating the active catalyst and completing the cycle.
The catalyst's high acidity ensures efficient protonation even of weakly basic substrates, while its organic nature ensures solubility and compatibility with the reaction medium.
Safety, Handling, and Storage
As a highly acidic and reactive compound, bis(nonafluorobutylsulfonyl)methane requires careful handling in a controlled laboratory environment. While specific toxicology data is limited, information from structurally related compounds provides a strong basis for safety protocols.
-
Exposure Controls: Handle only within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]
-
Inhalation/Contact: Avoid breathing dust or fumes. The compound is expected to be a severe irritant to the respiratory system, skin, and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Store in a tightly sealed container under an inert atmosphere if possible. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[11]
Conclusion
Bis(nonafluorobutylsulfonyl)methane represents a pinnacle of rational molecular design, where extreme fluorination is leveraged to generate extraordinary chemical properties. Its status as a carbon superacid makes it an invaluable tool for catalyzing challenging organic transformations that are crucial in pharmaceutical and materials science research. Understanding its structure-property relationships, mastering its synthesis, and appreciating its mechanistic role are key to unlocking its full potential. As the demand for sophisticated catalytic systems grows, the importance and application of potent Brønsted acids like bis(nonafluorobutylsulfonyl)methane are set to expand, paving the way for new innovations in chemical synthesis.
References
-
LookChem. Cas 428-76-2, bis(trifluoromethylsulphonyl)methane. Available from: [Link]
-
PubChemLite. Bis(nonafluorobutylsulfonyl)methane (C9H2F18O4S2). Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. Evaporation thermodynamics of the tetraoctylphosphonium Bis(trifluoromethylsulfonyl)imide([P8888]NTf2) and tetraoctylphosphonium nonafluorobutane-1-sulfonate ([P8888]NFBS) ionic liquids | Request PDF. Available from: [Link]
-
Patsnap. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka. Available from: [Link]
- Google Patents. US3776960A - Preparation of bis(perfluoroalkyl-sulfonyl)methanes.
-
PubChem. 1,1,2,2,3,3,4,4,4-Nonafluoro-N-((1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl)-1-butanesulfonamide. Available from: [Link]
-
MDPI. Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. Available from: [Link]
-
PMC. Superacid counteranion as flexible-coordinating ligand for asymmetric organo-bismuth catalysis. Available from: [Link]
-
MDPI. Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. Available from: [Link]
-
Taylor & Francis. Superacids – Knowledge and References. Available from: [Link]
-
ResearchGate. Correlation of pKa of (phenylsulfonyl)methane derivatives and nucleophilicity parameters (N) of corresponding carbanions. Available from: [Link]
-
PMC. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Available from: [Link]
-
OICC Press. Green synthesis of bis(indolyl)methane scaffolds as valuable biological materials catalyzed by Fe3O4/SiO2/PPA as a magnetic nanocatalyst | International Journal of Nano Dimension. Available from: [Link]
Sources
- 1. PubChemLite - Bis(nonafluorobutylsulfonyl)methane (C9H2F18O4S2) [pubchemlite.lcsb.uni.lu]
- 2. bis[(nonafluorobutyl)sulfonyl]methane, CasNo.29214-37-7 Gansu Senfu Chemical Co., Ltd China (Mainland) [senfuchem.lookchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 428-76-2: Bis[(trifluoromethyl)sulfonyl]methane [cymitquimica.com]
- 8. US3776960A - Preparation of bis(perfluoroalkyl-sulfonyl)methanes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. oiccpress.com [oiccpress.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
